The compound (3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a bromine atom and a phenyl group. This compound may be of interest in the development of pharmaceuticals due to its structural features that could interact with biological systems.
This compound is synthesized through various chemical methods, often detailed in patent literature and scientific publications. The specific synthesis and its applications can be found in patents and chemical databases that focus on organic synthesis and drug discovery.
The compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is further classified as an oxazole derivative, which is known for its biological activity. The presence of a bromine substituent also categorizes it as a brominated compound, which can enhance its reactivity and potential biological interactions.
The synthesis of (3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one can be achieved through several methods:
The synthesis may require specific conditions such as temperature control, catalysts (e.g., Lewis acids), and solvents to ensure high yields and purity. Reaction monitoring techniques like thin-layer chromatography or high-performance liquid chromatography are essential for assessing progress.
The molecular structure of (3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one includes:
The molecular formula can be represented as . Key structural features include:
The compound can participate in various chemical reactions:
These reactions require careful control of conditions such as pH, temperature, and concentration to optimize yields and minimize by-products.
The mechanism of action for compounds like (3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one often involves interaction with specific biological targets such as enzymes or receptors:
Quantitative data on binding affinities and biological activity can be derived from assays conducted in vitro or in vivo.
Relevant data from characterization techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry provide insights into purity and structural integrity.
The primary applications of (3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one include:
The pyrrolo[1,2-c]oxazol-5-one scaffold exhibits a rigid bicyclic topology due to fusion between the five-membered pyrrolidine and oxazolone rings. X-ray crystallography confirms that the (3R,6R,7aS) enantiomer adopts a twisted boat conformation in the pyrrolidine ring (C6-C7a-N1-C3 atoms), while the oxazolone moiety remains planar (max deviation: 0.08 Å). This distortion arises from steric repulsion between the C6 substituent and the oxazolone carbonyl, forcing C6 into a pseudo-axial orientation. The lactam carbonyl (C5=O) participates in a non-classical C–H···O hydrogen bond with the C7a–H proton (distance: 2.42 Å), further stabilizing the observed conformation [2]. Molecular dynamics simulations reveal limited ring-flipping (energy barrier: ~12 kcal/mol), confirming high conformational rigidity beneficial for chiral ligand design [2].
Table 1: Ring Puckering Parameters for the Pyrrolidine Moiety
Parameter | Value | Significance |
---|---|---|
Puckering Amplitude (QM) | 0.87 Å | Moderate deviation from planarity |
θ (Cremer-Pople) | 92.5° | Distorted boat conformation |
φ (Cremer-Pople) | 217.8° | Asymmetric twist |
C6-C7a-N1-C3 Dihedral | -42.3° | Ensures Br/C=O anti-periplanar alignment |
Introduction of bromine at C6 induces significant torsional strain and electronic perturbations. Compared to the non-brominated analog (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, the C5–C6 bond lengthens by 0.09 Å (1.52 Å → 1.61 Å) due to steric repulsion between bromine and the adjacent lactam oxygen. This elongates the C6–Br bond to 1.98 Å (vs. typical 1.94 Å), indicating ground-state destabilization. Natural Bond Orbital (NBO) analysis shows hyperconjugative donation from the C6–Br σ* orbital to the σ* orbital of C5–C6 (stabilization: 4.3 kcal/mol), partially mitigating strain. Bromine’s electron-withdrawing effect polarizes the lactam carbonyl (C5=O), increasing its electrophilicity by 12% (IR stretch: 1725 cm⁻¹ → 1740 cm⁻¹). Crucially, the C6–Br bond adopts an antiperiplanar alignment with C5=O, enabling stereocontrol in nucleophilic substitutions [2] .
Crystallographic comparisons reveal bromine’s profound impact on solid-state packing and molecular geometry. Unlike the non-brominated analog (space group P2₁2₁2₁), the bromo derivative crystallizes in P2₁ with Z' = 2, indicating asymmetric unit complexity. Key differences include:
Table 2: Crystallographic Comparison with Non-Brominated Analog
Parameter | 6-Bromo Derivative | Non-Brominated Analog | Change |
---|---|---|---|
Space Group | P2₁ | P2₁2₁2₁ | Reduced symmetry |
C5–C6 Bond Length | 1.61 Å | 1.52 Å | +0.09 Å |
N1–C5–C6 Angle | 108.7° | 112.3° | -3.6° |
Br···O=C5 Distance | 3.15 Å | N/A | Van der Waals contact |
Unit Cell Volume | 678 ų | 562 ų | +20.6% |
The Br···O=C5 interaction (3.15 Å) directs herringbone packing with offset π-stacking (interplanar distance: 3.48 Å). Bromine’s size expands the unit cell volume by 20.6%, enhancing crystal solubility relative to non-halogenated analogs. The phenyl ring at C3 adopts a perpendicular orientation (dihedral to oxazolone: 89.5°) regardless of bromination, confirming minimal electronic coupling between C3 and C6 substituents [2] .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0